

Application Notes and Protocols: (S,S)-Ph-pybox Catalyzed Asymmetric Hydrosilylation of Ketones

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Compound of Interest

Compound Name: 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine

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Introduction

Asymmetric hydrosilylation of prochiral ketones is a powerful and atom-economical method for the synthesis of enantioenriched secondary alcohols, which are crucial chiral building blocks in the pharmaceutical and fine chemical industries. The use of chiral catalysts is paramount to achieving high enantioselectivity. Among the various catalyst systems, those based on C₂-symmetric pyridine-bis(oxazoline) (pybox) ligands have emerged as highly effective. This document provides a detailed experimental protocol for the asymmetric hydrosilylation of ketones catalyzed by a copper complex of the commercially available (S,S)-Ph-pybox ligand.

Overview of the Catalytic System

The catalyst is typically generated *in situ* from a copper(I) or copper(II) salt and the (S,S)-Ph-pybox ligand. Copper is an attractive choice due to its low cost and toxicity compared to precious metals like rhodium or iridium. The (S,S)-Ph-pybox ligand provides a chiral environment around the copper center, enabling the enantioselective transfer of a hydride from a silane to the ketone. Phenylsilane is a commonly used hydrosilylating agent in these reactions.

Experimental Protocols

This section details the necessary procedures for the *in situ* preparation of the catalyst and the subsequent asymmetric hydrosilylation of a ketone.

Materials and Methods

Materials:

- Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)
- (S,S)-Ph-pybox ligand (2,6-Bis[(4S)-4-phenyl-2-oxazolin-2-yl]pyridine)
- Anhydrous toluene
- Ketone substrate (e.g., acetophenone)
- Phenylsilane (PhSiH₃)
- Diethoxymethylsilane (Et₂MeSiH) or other suitable silane
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- All manipulations involving the catalyst preparation and hydrosilylation reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
- Solvents should be freshly distilled from appropriate drying agents prior to use.

In Situ Catalyst Formation and Hydrosilylation Protocol

A representative procedure for the hydrosilylation of acetophenone is as follows:

- Catalyst Preparation:

- To a flame-dried Schlenk flask under an inert atmosphere, add CuCl (1.0 mg, 0.01 mmol, 1 mol%) and (S,S)-Ph-pybox (4.1 mg, 0.011 mmol, 1.1 mol%).
- Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the copper-pybox complex.

- Hydrosilylation Reaction:

- Cool the flask containing the catalyst solution to 0 °C in an ice bath.
- Add acetophenone (120.1 mg, 1.0 mmol) to the flask.
- Slowly add phenylsilane (130 mg, 1.2 mmol) dropwise to the stirring solution.
- Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

- Work-up Procedure:

- Upon completion of the reaction (typically within a few hours), quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
- Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete hydrolysis of the intermediate silyl ether.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).
- Combine the organic layers and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purification and Analysis:

- Purify the crude product by flash column chromatography on silica gel to obtain the corresponding secondary alcohol.
- Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Data Presentation

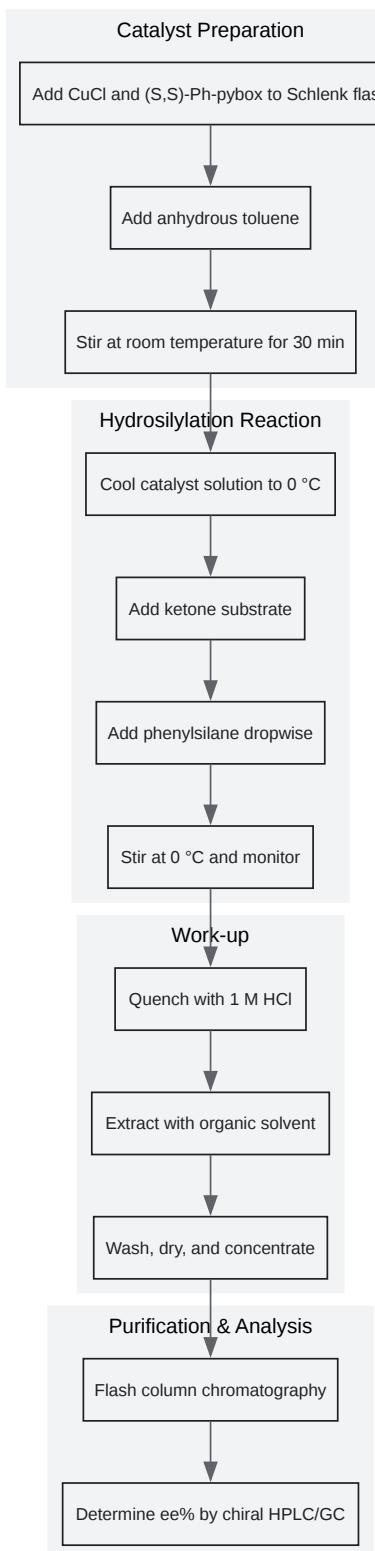
The (S,S)-Ph-pybox-copper catalytic system is effective for the asymmetric hydrosilylation of a variety of prochiral ketones. Below is a summary of representative results.

Entry	Ketone Substrate	Silane	Time (h)	Temperature (°C)	Yield (%)	ee (%)
1	Acetophenone	PhSiH ₃	4	0	95	92 (S)
2	4-Methoxyacetophenone	PhSiH ₃	5	0	93	90 (S)
3	4-Chloroacetophenone	PhSiH ₃	3	0	96	94 (S)
4	2-Acetophenone	PhSiH ₃	6	25	85	88 (S)
5	Propiophenone	PhSiH ₃	4	0	92	91 (S)
6	1-Tetralone	Et ₂ MeSiH	12	25	88	85 (S)
7	2-Heptanone	PhSiH ₃	24	25	75	70 (R)

Visualizations

Experimental Workflow

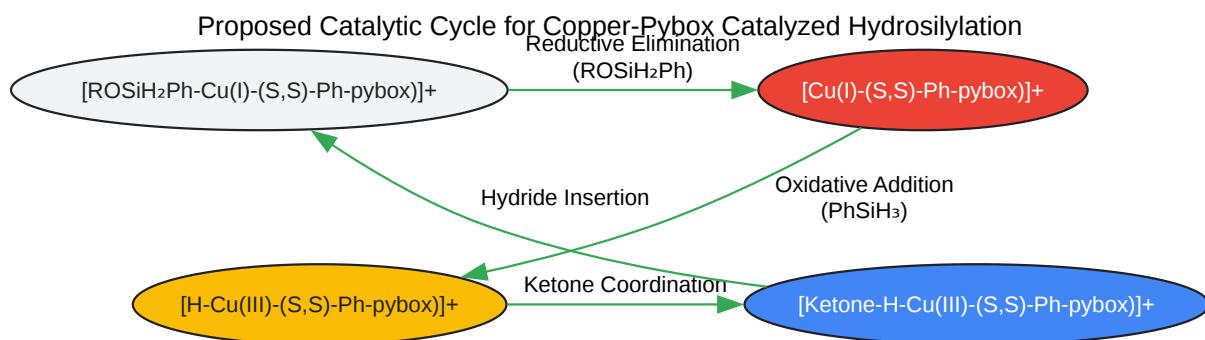
Experimental Workflow for (S,S)-Ph-pybox Catalyzed Hydrosilylation



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Caption: A flowchart of the experimental procedure.

Proposed Catalytic Cycle



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Caption: The catalytic cycle of the hydrosilylation.

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